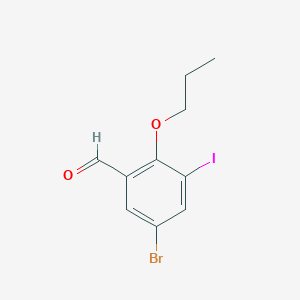

5-Bromo-3-iodo-2-propoxybenzaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Bromo-3-iodo-2-propoxybenzaldehyde is a chemical compound with the molecular formula C10H10BrIO2 . It has an average mass of 368.994 Da and a monoisotopic mass of 367.890869 Da .

Molecular Structure Analysis

The molecular structure of 5-Bromo-3-iodo-2-propoxybenzaldehyde consists of a benzene ring substituted with bromo, iodo, and propoxy functional groups . The exact positions of these substituents on the benzene ring can be inferred from the name of the compound.科学的研究の応用

Metal-Organic Frameworks (MOFs) for Photocatalysis

5-Bromo-3-iodo-2-propoxybenzaldehyde can be used in the construction of metal-organic frameworks (MOFs) for enhanced carrier transport and CO2 photoreduction . The bromo/iodo-bridged frameworks have substantially enhanced photo-carrier transport, which results in photocatalytic performances superior to conventional metal-oxo metal-organic frameworks .

CO2 Reduction with Water Vapor

The bromo/iodo-bridged frameworks in MOFs can be used in photocatalytic CO2 reduction with water vapor as the reductant . This application is particularly promising for addressing the global energy crisis and realizing a carbon-neutral cycle .

Synthesis of Thromboxane Receptor Antagonist

5-Bromo-3-iodo-2-propoxybenzaldehyde can be used as a starting reagent for the large-scale synthesis of the thromboxane receptor antagonist . This is achieved via a regioselective Heck cross-coupling reaction .

Preparation of Phenyl (3-bromo-5-iodo)benzoate

This compound can be used in the preparation of phenyl (3-bromo-5-iodo)benzoate . This derivative could have potential applications in various fields of chemistry and materials science .

Preparation of Methyl 3-bromo-5-iodobenzoate

5-Bromo-3-iodo-2-propoxybenzaldehyde can also be used in the preparation of methyl 3-bromo-5-iodobenzoate . This derivative could be used in further synthetic transformations .

Preparation of 3-Bromo-5-(triisopropylsilylethynyl)benzoic Acid

This compound can be used in the preparation of 3-Bromo-5-(triisopropylsilylethynyl)benzoic acid via a Sonogashira coupling reaction . This derivative could have potential applications in the synthesis of complex organic molecules .

Safety and Hazards

While specific safety and hazard information for 5-Bromo-3-iodo-2-propoxybenzaldehyde is not available, similar compounds, such as 5-Bromo-2-hydroxy-3-methoxybenzaldehyde, are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . As with all chemicals, appropriate safety precautions should be taken when handling this compound.

特性

IUPAC Name |

5-bromo-3-iodo-2-propoxybenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrIO2/c1-2-3-14-10-7(6-13)4-8(11)5-9(10)12/h4-6H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEBPNQCDANFXBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1I)Br)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrIO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-3-iodo-2-propoxybenzaldehyde | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-cyanocyclohexyl)-N-methyl-2-{[2-(1H-pyrazol-1-yl)ethyl]amino}acetamide](/img/structure/B2976094.png)

![2-(8-(4-Fluorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamide](/img/structure/B2976095.png)

![2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2976106.png)

![2-cyano-N-(propan-2-yl)-3-[4-(propan-2-yloxy)phenyl]prop-2-enamide](/img/structure/B2976107.png)

![7-[(2-Chlorophenyl)methyl]-8-ethylsulfanyl-1,3-dimethylpurine-2,6-dione](/img/structure/B2976108.png)

![N-(3-chloro-4-methylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2976110.png)

![4-(4-Methylpiperidin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2976112.png)

![(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone](/img/structure/B2976113.png)

![1-(2-Methoxyethyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2976114.png)